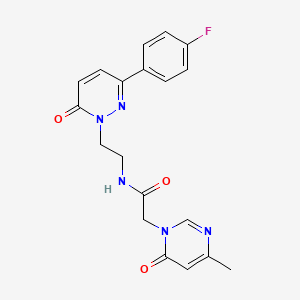
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis and Herbicidal Activity Analysis
The research presented in the first paper focuses on the synthesis of novel acetamide derivatives with potential herbicidal properties. Utilizing 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate as starting materials, thirteen new compounds were synthesized. The chemical structures of these compounds were rigorously confirmed through various analytical methods such as 1H NMR, IR, mass spectrum, and elemental analyses. The herbicidal activities of these compounds were tested in a greenhouse setting, revealing that most of the synthesized compounds exhibited better herbicidal activities against dicotyledonous weeds. Specifically, compounds 4a–4i showed promising herbicidal activities at a dosage of 75 g ai/ha for both pre-emergence and post-emergence treatments against weeds like Abutilon theophrasti Medic, Amaranthus ascendens L, and Chenopodium album L .
Molecular Structure and Antiallergic Agents Analysis
The second paper discusses the synthesis of a series of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides in the quest for novel antiallergic compounds. The synthesis process involved indolization under Fischer conditions and the Japp-Klingemann method, followed by 2-decarboxylation to produce the desired ethyl (indol-3-yl)alkanoates. Amidification was successfully achieved through condensation with 4-aminopyridine. Among the 41 compounds synthesized, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide stood out, being 406 times more potent than astemizole in an ovalbumin-induced histamine release assay. This compound also showed significant inhibitory activity in IL-4 production, suggesting its potential as a powerful antiallergic agent .
Physical and Chemical Properties Analysis
While the provided data does not include specific details on the physical and chemical properties of "N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide," we can infer from the related compounds in the papers that such properties would likely be characterized by similar analytical techniques. These techniques include NMR for understanding the molecular structure, IR for functional group identification, mass spectrometry for molecular weight determination, and elemental analysis for composition verification. The physical properties such as solubility, melting point, and stability would be crucial for the application of these compounds as herbicides or antiallergic agents .
Chemical Reactions Analysis
The synthesis of the compounds in both papers involves complex chemical reactions, including indolization, amidification, and decarboxylation. These reactions are essential for creating the active pharmacophore and for the potential bioactivity of the compounds. The specific reactivity of "N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide" would depend on its functional groups and molecular structure, which would dictate its interactions with biological targets or weeds .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Hossan et al. (2012) focused on synthesizing pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, using related compounds as starting materials. This research highlights the potential use of such compounds in developing new antimicrobial agents with good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Radiosynthesis for Imaging Applications
Dollé et al. (2008) described the radiosynthesis of [18F]DPA-714, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This study underscores the role of chemical compounds in developing diagnostic tools for neurological and inflammatory conditions (Dollé et al., 2008).
Herbicidal Activity
Novel derivatives related to the compound have been synthesized and evaluated for herbicidal activity. Wu et al. (2011) designed and synthesized derivatives showing significant herbicidal activities against dicotyledonous weeds, demonstrating the compound's potential application in agricultural chemistry (Wu et al., 2011).
Anti-inflammatory Activity
Research by Amr et al. (2007) synthesized pyrimidinones and oxazinones as anti-inflammatory agents, illustrating how modifications of the core structure can lead to compounds with significant anti-inflammatory activity, comparable to Prednisolone® (Amr et al., 2007).
Propriétés
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3/c1-13-10-19(28)24(12-22-13)11-17(26)21-8-9-25-18(27)7-6-16(23-25)14-2-4-15(20)5-3-14/h2-7,10,12H,8-9,11H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAQBGCTICPDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2517178.png)
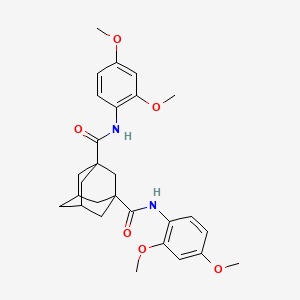
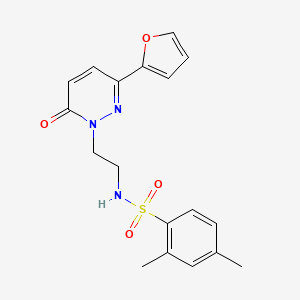
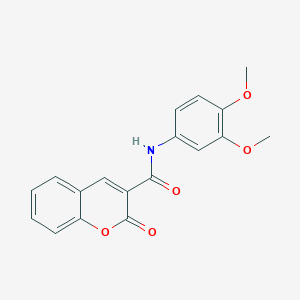
![2,2-dimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2517183.png)
![(2S)-N-Benzyl-2-[(2-chloroacetyl)amino]-3-methylbutanamide](/img/structure/B2517184.png)
![N-(3-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2517185.png)
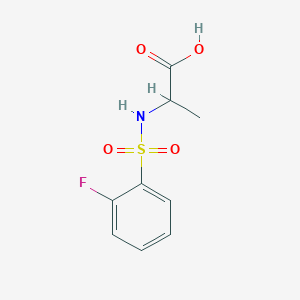
![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517187.png)
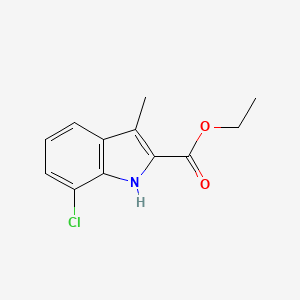
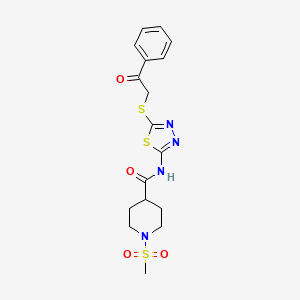
![(3,4-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2517192.png)
![1,3-dimethyl-7-(3-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2517196.png)
![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2517197.png)